molecular formula C26H29N3O7 B10985600 methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate

methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate

Cat. No.: B10985600
M. Wt: 495.5 g/mol
InChI Key: NSMROUSVFYUDTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate typically involves multiple steps:

    Formation of the Isoindolo[2,1-a]quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include phthalic anhydride and anthranilic acid derivatives.

    Coupling with Hexanoyl Glycinate: The final step involves coupling the functionalized isoindolo[2,1-a]quinazoline core with hexanoyl glycinate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests possible activity against certain types of cancer, bacterial infections, and other diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[6-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanoyl]glycinate is unique due to its specific hexanoyl glycinate moiety, which differentiates it from other similar compounds. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H29N3O7

Molecular Weight

495.5 g/mol

IUPAC Name

methyl 2-[6-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanoylamino]acetate

InChI

InChI=1S/C26H29N3O7/c1-34-19-13-12-17-22(23(19)36-3)26(33)29-18-10-7-6-9-16(18)25(32)28(24(17)29)14-8-4-5-11-20(30)27-15-21(31)35-2/h6-7,9-10,12-13,24H,4-5,8,11,14-15H2,1-3H3,(H,27,30)

InChI Key

NSMROUSVFYUDTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NCC(=O)OC)OC

Origin of Product

United States

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